molecular formula C25H27N3O3 B11416355 N-(3-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)furan-2-carboxamide

N-(3-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)furan-2-carboxamide

Cat. No.: B11416355
M. Wt: 417.5 g/mol
InChI Key: UIQBAJMPDICYAH-UHFFFAOYSA-N
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Description

N-(3-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzodiazole core linked to a furan-2-carboxamide moiety through a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Propyl Chain: The benzodiazole core is then alkylated with 3-(3-methylphenoxy)propyl bromide in the presence of a base such as potassium carbonate.

    Coupling with Furan-2-Carboxamide: The final step involves coupling the alkylated benzodiazole with furan-2-carboxylic acid chloride in the presence of a base like triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(3-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE can undergo several types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group on the benzodiazole can be reduced to an amine.

    Substitution: The methyl group on the phenoxy ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amino derivatives of benzodiazole.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-(3-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N-(3-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases or receptors involved in cell signaling pathways.

    Pathways Involved: The compound may inhibit or activate specific pathways, leading to changes in cell behavior such as apoptosis or proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-{1-[3-(3-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE
  • N-(3-{1-[3-(3-FLUOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE

Uniqueness

N-(3-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE is unique due to the presence of the methyl group on the phenoxy ring, which can influence its electronic properties and reactivity. This makes it distinct from its chloro- and fluoro-substituted analogs, which may have different biological activities and chemical behaviors.

Properties

Molecular Formula

C25H27N3O3

Molecular Weight

417.5 g/mol

IUPAC Name

N-[3-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]propyl]furan-2-carboxamide

InChI

InChI=1S/C25H27N3O3/c1-19-8-4-9-20(18-19)30-17-7-15-28-22-11-3-2-10-21(22)27-24(28)13-5-14-26-25(29)23-12-6-16-31-23/h2-4,6,8-12,16,18H,5,7,13-15,17H2,1H3,(H,26,29)

InChI Key

UIQBAJMPDICYAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2CCCNC(=O)C4=CC=CO4

Origin of Product

United States

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